PTC299

説明

Emvododstat is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor (VEGF) synthesis with potential antiangiogenesis and antineoplastic activities. Emvododstat targets post-transcriptionally by selectively binding the 5'- and 3'-untranslated regions (UTR) of VEGF messenger RNA (mRNA), thereby preventing translation of VEGF. This inhibits VEGF protein production and decreases its levels in the tumor and bloodstream. In turn, this may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and eventually the induction of tumor cell death. VEGFs are upregulated in a variety of tumor cell types and play key roles during angiogenesis. In addition, emvododstat may enhance the antitumor activity of other chemotherapeutic agents.

EMVODODSTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

dihydroorotate dehydrogenase inhibito

特性

IUPAC Name |

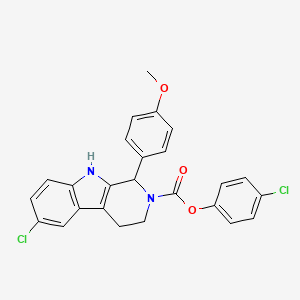

(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSHBZRURUNOSM-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256565-36-2 |

Source

|

| Record name | EMVODODSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053QD2I96A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The role of DHODH inhibition in PTC299's anticancer activity

An In-depth Technical Guide: The Role of Dihydroorotate Dehydrogenase (DHODH) Inhibition in the Anticancer Activity of PTC299 (Emvododstat)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as emvododstat, is an orally bioavailable small molecule that has demonstrated significant anticancer activity in preclinical and clinical studies. Initially identified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) mRNA translation, the core mechanism of this compound's therapeutic effect is now understood to be the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[4][5][6] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Introduction to this compound and DHODH

This compound is a novel investigational drug that targets a fundamental metabolic process required for cancer cell growth.[7][8] Unlike therapies that target specific oncogenic signaling pathways, this compound exploits the reliance of malignant cells on the de novo synthesis of pyrimidine nucleotides, the essential building blocks for DNA and RNA.[6][9]

The primary molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme.[10][11] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[4][6] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are often more dependent on this de novo pathway than on the alternative salvage pathway, making DHODH an attractive therapeutic target.[1][9] Inhibition of DHODH leads to pyrimidine starvation, which in turn results in cell cycle arrest, induction of differentiation, and/or apoptosis in cancer cells.[9][12]

Mechanism of Action: From DHODH Inhibition to Anticancer Effects

This compound directly binds to DHODH, inhibiting its enzymatic function.[9] This targeted inhibition sets off a cascade of cellular events that collectively contribute to its anticancer activity.

-

Pyrimidine Depletion: Inhibition of DHODH leads to a rapid decrease in the intracellular pool of pyrimidine nucleotides (UTP, CTP).[2] This is accompanied by an accumulation of the DHODH substrate, dihydroorotate (DHO), which serves as a key biomarker for target engagement both in vitro and in vivo.[1][9][10]

-

Inhibition of Cell Proliferation: The depletion of essential pyrimidines halts DNA and RNA synthesis, leading to a G1 phase cell cycle arrest and a potent inhibition of cancer cell proliferation.[9][12] This effect is particularly pronounced in hematologic malignancies like Acute Myeloid Leukemia (AML), which exhibit a strong dependence on the de novo pathway.[1][9]

-

Induction of Differentiation: In certain cancer types, such as AML, pyrimidine starvation induced by this compound can promote the differentiation of malignant blast cells into more mature cell types.[4][9]

-

Downstream Effect on VEGFA Production: this compound was first identified for its ability to inhibit the production of VEGFA, a key pro-angiogenic factor.[3][8] This effect is now understood to be a downstream consequence of DHODH inhibition. The reduced availability of pyrimidines impairs the translation of VEGFA mRNA.[1][2][13] This anti-angiogenic activity can be completely reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, confirming the mechanistic link to DHODH.[1][13]

The signaling pathway from DHODH inhibition to the ultimate anticancer effects is visualized below.

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and subsequent anticancer effects.

Quantitative Data on this compound's Activity

The potency of this compound has been quantified in various preclinical models. The following tables summarize key data points.

Table 1: In Vitro Potency of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HeLa | VEGFA Protein Production | EC₅₀ | 1.64 ± 0.83 nM | [7][13] |

| Leukemia Cells | Cell Proliferation | IC₅₀ | ~1 nM | [7][13] |

| MOLM-13 (AML) | Cell Proliferation | IC₅₀ | More potent than Brequinar, Vidofludimus, A77-1726 | [14] |

Table 2: Clinical Pharmacodynamic Effects of this compound

| Patient Population | Parameter Measured | Key Finding | Reference |

| Advanced Solid Tumors | Serum VEGFA (sVEGF) | Significant sVEGF reduction in patients with elevated baseline levels (median reduction of 37.7%). | [15] |

| Neurofibromatosis Type 2 | Serum Dihydroorotate (DHO) | Increased serum DHO levels correlated with this compound concentration, indicating target engagement. | [1] |

| Neurofibromatosis Type 2 | Serum VEGFA | Significant decrease in mean serum VEGFA levels after 8 weeks of treatment. | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's activity.

Cell Proliferation / Viability Assay

This protocol is used to determine the concentration of this compound required to inhibit cancer cell proliferation by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., MOLM-13) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.[13]

Target Engagement (DHO Measurement) by LC-MS/MS

This method confirms that this compound is inhibiting DHODH in biological samples by measuring the accumulation of its substrate, DHO.

-

Sample Collection: Collect samples (e.g., patient serum, cell lysates, or tumor tissue from xenograft models) at various time points after this compound administration.[1][9]

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile with an internal standard) to the samples to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separate DHO from other metabolites using a suitable LC column.

-

Mass Spectrometry: Quantify the amount of DHO using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for DHO and the internal standard.

-

-

Data Analysis: Determine the concentration of DHO in the samples by comparing its peak area to that of the internal standard and a standard curve. An increase in DHO levels post-treatment indicates DHODH inhibition.[2]

In Vivo Antitumor Efficacy in Xenograft Models

This protocol assesses the ability of this compound to inhibit tumor growth in a living organism.

-

Cell Implantation: Implant human cancer cells (e.g., MOLM-13 AML cells) subcutaneously into the flank of immunocompromised mice.[9]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at specified doses and schedules. The control group receives a vehicle.

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be measured, and tissues can be collected for pharmacodynamic analysis (e.g., DHO levels).

-

Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the control group.

The general workflow for preclinical evaluation is illustrated below.

References

- 1. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 10. The DHODH inhibitor this compound arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Results of a study of the oral inhibitor this compound on tumor VEGF synthesis. - ASCO [asco.org]

Discovery and synthesis of PTC299 (Emvododstat)

An In-Depth Technical Guide to the Discovery and Synthesis of Emvododstat (PTC299)

Introduction

Emvododstat, also known as this compound, is an investigational, orally bioavailable small molecule that has garnered significant interest for its unique dual mechanism of action.[1] Initially identified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) synthesis, its primary target was later elucidated to be dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This discovery has positioned Emvododstat as a potential therapeutic agent for a range of diseases, including hematologic malignancies and viral infections like COVID-19, by targeting the fundamental need of rapidly proliferating cells for pyrimidine nucleotides.[4][5]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Emvododstat, tailored for researchers, scientists, and professionals in drug development.

Discovery and Lead Optimization

Emvododstat was discovered by PTC Therapeutics through a sophisticated drug discovery program.[2] The initial phase involved a phenotypic screen utilizing PTC's proprietary GEMS™ (Gene Expression Modulation by Small-Molecules) technology.[2][6] This high-throughput platform was designed to identify compounds that inhibit the production of VEGFA protein by targeting post-transcriptional control mechanisms, specifically the 5'- and 3'-untranslated regions (UTRs) of VEGFA mRNA.[2][7]

Following the initial screen, a rigorous structure-activity-relationship (SAR) campaign was undertaken to optimize the lead compounds.[2][8] This process led to the identification of Emvododstat (this compound) as a clinical development candidate with potent inhibitory activity, favorable oral bioavailability, and a lack of off-target kinase inhibition or myelosuppression.[2][9][10] Emvododstat is the pharmacologically active S-enantiomer of its chemical structure.[2]

Chemical Synthesis

The chemical name for Emvododstat is 4-chlorophenyl (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate.[11][12] The synthesis involves the construction of a tetrahydro-β-carboline core, a key structural motif.[8] While detailed proprietary synthesis routes are not fully public, the synthesis of related precursors and intermediates, such as 1-(4-chlorophenyl)pyrazol-3-ol, has been described in the literature, starting from raw materials like (4-chlorophenyl)hydrazine and methyl acrylate.[13][14] The general strategy for such complex molecules often involves a multi-step process including condensation, cyclization, and oxidation reactions to build the heterocyclic core, followed by the attachment of the side chains.

Mechanism of Action

Emvododstat's mechanism of action is multifaceted, stemming from its potent inhibition of the DHODH enzyme.[1][4]

-

Primary Target: DHODH Inhibition : DHODH is a rate-limiting mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[2][4][8] Emvododstat directly binds to and inhibits DHODH, leading to the depletion of the cellular pyrimidine nucleotide pool.[4][15] This is evidenced by the accumulation of DHODH's substrate, dihydroorotate, in cells and in the serum of patients treated with the drug.[2][4]

-

Downstream Effect: Inhibition of VEGFA Synthesis : The initially observed effect of Emvododstat, the inhibition of VEGFA protein production, is a downstream consequence of DHODH inhibition.[2][3] Rapidly dividing cells, such as those in tumors, require a constant supply of pyrimidines for mRNA transcription. By limiting this supply, Emvododstat post-transcriptionally reduces the synthesis of proteins crucial for tumor growth, including VEGFA.[7][16] This effect can be completely reversed by the addition of exogenous uridine, confirming its link to the pyrimidine synthesis pathway.[2][16]

-

Antiproliferative and Pro-differentiative Effects : In hematologic malignancies like Acute Myeloid Leukemia (AML), cancer cells are highly dependent on de novo pyrimidine synthesis for their rapid proliferation.[4][5] By starving these cells of pyrimidines, Emvododstat induces cell cycle arrest, inhibits proliferation, and can promote differentiation or cell death.[4][15]

-

Broad-Spectrum Antiviral Activity : RNA viruses, including SARS-CoV-2, rely on the host cell's machinery and nucleotide pools for replication.[17] Emvododstat's inhibition of DHODH restricts the availability of pyrimidines necessary for viral RNA synthesis, thereby potently inhibiting viral replication.[1][18] This mechanism suggests a high barrier to the development of viral resistance, as the drug targets a cellular enzyme rather than a viral one.[17]

-

Immunomodulatory Effects : Beyond its direct antiproliferative and antiviral effects, Emvododstat also modulates the immune response. It has been shown to inhibit the production of several pro-inflammatory cytokines, such as IL-6, IL-8, and IL-17, which are associated with the "cytokine storm" seen in severe viral infections like COVID-19.[17][18]

Below is a diagram illustrating the core mechanism of action of Emvododstat.

Caption: Mechanism of action for Emvododstat (this compound).

Quantitative Data Summary

The potency and effects of Emvododstat have been quantified in numerous preclinical and clinical studies. The data is summarized in the tables below.

Table 1: In Vitro Potency of Emvododstat (this compound)

| Target/Assay | Cell Line/System | Potency Metric | Value | Reference(s) |

| VEGFA Protein Production | HeLa Cells (Hypoxia-induced) | EC₅₀ | 1.64 ± 0.83 nM | [9][16] |

| Cell Proliferation | Leukemia Cells | IC₅₀ | ~1 nM | [9][16] |

| SARS-CoV-2 Replication | Vero E6 Cells | EC₅₀ | 2.0 - 31.6 nM | [17][18] |

| DHODH Inhibition | HeLa Cells | % Inhibition @ 100 nM | 89% | [12] |

| Ebola Virus Replication | Vero 76 Cells | EC₅₀ | 9.1 nM | [12] |

| Hepatitis C Virus Replication | Huh7 Cells | EC₅₀ | 36 nM | [12] |

Table 2: Clinical and Preclinical Pharmacodynamic Data

| Study Type | Subject | Dose | Key Finding | Reference(s) |

| Phase 1b Clinical Trial | Advanced Solid Tumor Patients | 0.3, 0.6, 1.2 mg/kg BID; 100-200 mg TID | Significant reduction in serum VEGFA levels in patients with elevated baseline levels. | [19] |

| Phase 1b Clinical Trial | Advanced Cancer Patients | 0.3 mg/kg to 600 mg BID | Patients with ≥10% reduction in serum VEGF had significantly longer stable disease (12.0 weeks vs 5.3 weeks). | [20][21] |

| Preclinical Study | Rhesus Monkeys | Oral Administration | Rapid increase in plasma dihydroorotate levels within 2 hours of dosing, confirming rapid DHODH inhibition. | [4][5] |

| Phase 2a Clinical Trial | Neurofibromatosis Type 2 Patients | N/A | Significant decrease in serum VEGFA after 8 weeks of treatment. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the characterization of Emvododstat.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Emvododstat on cancer cell proliferation.

-

Objective: To measure the dose-dependent effect of Emvododstat on the viability of leukemia cell lines.

-

Methodology:

-

Cell Culture: Leukemia cells are cultured in appropriate media and conditions to maintain logarithmic growth.

-

Seeding: Cells are seeded into 96-well microplates at a predetermined density.

-

Treatment: A dilution series of Emvododstat is prepared, and cells are treated with various concentrations for 72 hours.[16] A vehicle control (e.g., 0.5% DMSO) is included.[2]

-

Viability Measurement: After the incubation period, cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures total cellular ATP levels as an indicator of viable cells.[16]

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Protocol 2: VEGFA Protein Production Inhibition Assay

This protocol measures the ability of Emvododstat to inhibit the production of VEGFA in cancer cells under hypoxic conditions.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of Emvododstat for the inhibition of hypoxia-induced VEGFA production.

-

Methodology:

-

Cell Culture: HeLa cells are cultured to near confluence in multi-well plates.

-

Treatment: Cells are treated with a dilution series of Emvododstat.

-

Hypoxia Induction: The treated cells are placed in a hypoxic chamber (e.g., 1% oxygen) for a specified period to induce VEGFA expression. Control plates are kept under normoxic conditions (21% oxygen).[2]

-

VEGFA Quantification: The cell culture supernatant is collected, and the concentration of secreted VEGFA protein is measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).[2]

-

Data Analysis: The amount of hypoxia-induced VEGFA is calculated by subtracting the VEGFA produced under normoxic conditions from that produced under hypoxic conditions. Results are expressed as the percent inhibition relative to vehicle-treated controls, and the EC₅₀ is determined from the dose-response curve.[2]

-

Protocol 3: Viral Replication Inhibition Assay (for SARS-CoV-2)

This protocol quantifies the antiviral activity of Emvododstat against SARS-CoV-2.

-

Objective: To determine the EC₅₀ of Emvododstat for the inhibition of SARS-CoV-2 replication in a permissive cell line.

-

Methodology:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluence.

-

Pre-treatment: Cells are pre-treated with a dilution series of Emvododstat (e.g., 1 nM to 1 µM) for 30 minutes prior to infection.[17]

-

Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.[17]

-

Incubation: The infection is allowed to proceed for a set time (e.g., 24-48 hours).

-

Quantification: The level of viral replication is assessed by quantitative immunofluorescence analysis. Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The percentage of infected cells is then determined using automated microscopy and image analysis.[17]

-

Data Analysis: The EC₅₀ value is calculated from the dose-response curve, representing the concentration of Emvododstat that inhibits viral replication by 50%.

-

Visualized Workflows and Logic

Visual diagrams can clarify complex processes in drug discovery and experimental design.

References

- 1. PTC Therapeutics Announces the Initiation of a Phase 2/3 Clinical Trial to Evaluate this compound for the Treatment of COVID-19 | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 2. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Emvododstat | C25H20Cl2N2O3 | CID 49787172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SAR studies toward discovery of emvododstat (this compound), a potent dihydroorotate dehydrogenase (DHODH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

- 15. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. news-medical.net [news-medical.net]

- 18. The DHODH inhibitor this compound arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Circulating VEGF levels as a biomarker to clinical benefit to this compound, the first inhibitor of VEGF synthesis. - ASCO [asco.org]

- 21. ascopubs.org [ascopubs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of PTC299 on the Pyrimidine Biosynthesis Pathway

This technical guide provides a comprehensive overview of the mechanism and effects of this compound, also known as emvododstat, on the de novo pyrimidine biosynthesis pathway. This compound is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in this metabolic pathway.[1][2][3] Its targeted action leads to the depletion of pyrimidine nucleotides, which are essential for cellular processes such as DNA and RNA synthesis, thereby exerting antiproliferative effects, particularly in rapidly dividing cells like those found in hematologic malignancies.[4][5]

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound's primary molecular target is dihydroorotate dehydrogenase (DHODH), a flavin-dependent enzyme located on the inner mitochondrial membrane.[3][5] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][3] By directly binding to and inhibiting DHODH, this compound effectively blocks the production of pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP).[1][3] This inhibition leads to a state of "pyrimidine starvation" in cells that are highly dependent on this pathway for their proliferation and survival.[4][5]

The consequences of DHODH inhibition by this compound are twofold:

-

Depletion of downstream metabolites: Levels of orotate and subsequent pyrimidine nucleotides (UMP, UTP, CTP) are significantly reduced.[1]

-

Accumulation of upstream substrates: The immediate substrate of DHODH, dihydroorotate (DHO), accumulates within the cell.[1][6] Unexpectedly, an accumulation of N-carbamoyl aspartate, a metabolite upstream of DHO, has also been observed.[6][7]

This targeted inhibition of pyrimidine synthesis has been shown to induce cell cycle arrest at the G1/S phase, promote differentiation, and/or trigger apoptosis in cancer cells, particularly those of hematologic origin such as acute myeloid leukemia (AML).[3][4][6]

Quantitative Data: Potency and Cellular Effects

This compound has demonstrated potent activity against a broad range of cancer cell lines, especially those derived from hematologic malignancies.[1][2] Its potency is often in the low nanomolar range, making it a highly effective inhibitor of cell proliferation.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OCI-AML3 | Acute Myeloid Leukemia | 4.43 | [4] |

| HL60 | Acute Myeloid Leukemia | 59.7 | [4] |

| HeLa | Cervical Cancer | 1.64 (EC50 for VEGFA inhibition) | [8] |

Note: IC50 is the concentration required to inhibit cell proliferation by 50%. EC50 is the concentration required to achieve 50% of the maximum effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound on the pyrimidine biosynthesis pathway.

Cell Proliferation Assay

This protocol is used to determine the IC50 of this compound in various cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., OCI-AML3, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., 0.5% DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 3-7 days).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or by quantifying ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 is calculated by fitting the data to a dose-response curve.

Metabolite Analysis using Liquid Chromatography-Mass Spectrometry (LC/MS)

This method quantifies the changes in pyrimidine nucleotide levels following this compound treatment.

-

Cell Treatment: Cells are treated with this compound (e.g., 100 nM) or a vehicle control for a specified time (e.g., 8 hours).

-

Metabolite Extraction: The culture medium is removed, and cells are washed with ice-cold saline. Metabolites are extracted using a solvent mixture, typically a combination of methanol, acetonitrile, and water.

-

Sample Preparation: The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried.

-

LC/MS Analysis: The dried metabolites are reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a mass spectrometer. The compounds are separated based on their physicochemical properties and detected based on their mass-to-charge ratio.

-

Data Quantification: The peak areas of the targeted metabolites (e.g., UTP, CTP, DHO) are quantified and compared between the this compound-treated and control groups.

De Novo Pyrimidine Synthesis Assay with 15N-Glutamine Labeling

This stable isotope tracing experiment directly measures the inhibition of the de novo pyrimidine synthesis pathway.

-

Cell Culture: Cells are cultured in a medium containing 15N-labeled glutamine.

-

Treatment: Cells are treated with this compound (e.g., 100 nM) or a vehicle control for a specified time (e.g., 8 hours).

-

Metabolite Extraction and LC/MS Analysis: The protocol follows the same steps as the general metabolite analysis described above.

-

Isotopologue Analysis: The mass spectrometer is used to detect the incorporation of the 15N label into pyrimidine nucleotides (e.g., 15N-UTP, 15N-CTP).

-

Data Interpretation: A reduction in the levels of 15N-labeled pyrimidine nucleotides in the this compound-treated cells compared to the control indicates a direct inhibition of the de novo synthesis pathway.[1][6]

Uridine Rescue Experiment

This experiment confirms that the antiproliferative effects of this compound are due to the inhibition of pyrimidine synthesis.

-

Cell Culture and Treatment: Cells are treated with this compound as in the cell proliferation assay.

-

Rescue Condition: A subset of the this compound-treated cells is co-incubated with an exogenous source of uridine.

-

Viability Assessment: Cell viability is measured after the incubation period.

-

Data Analysis: If the addition of uridine reverses the antiproliferative effects of this compound, it confirms that the drug's mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: The de novo pyrimidine biosynthesis pathway.

References

- 1. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Pharmacokinetics and oral bioavailability of PTC299

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of PTC299

Introduction

This compound, also known as emvododstat, is an orally bioavailable small molecule that has been investigated for its therapeutic potential in various diseases, including cancer and viral infections.[1][2][3] Initially identified as an inhibitor of vascular endothelial growth factor (VEGF) production, its mechanism of action has been further elucidated to involve the potent inhibition of dihydroorotate dehydrogenase (DHODH).[4][5][6] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.[5] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting the proliferation of rapidly dividing cells and the replication of RNA viruses.[5][7] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on preclinical and clinical data.

Mechanism of Action

This compound was first recognized for its ability to inhibit the production of VEGF at the post-transcriptional level.[2][8] It was found to selectively inhibit the translation of VEGF mRNA, a process that is crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth.[8][9] Further research revealed that this effect is a consequence of its potent inhibition of DHODH.[5] The inhibition of DHODH leads to a reduction in the synthesis of pyrimidine nucleotides.[5] This not only impacts cell proliferation but also the replication of RNA viruses, which are dependent on the host cell's nucleotide supply.[7] The dual mechanism of inhibiting both VEGF production and pyrimidine synthesis makes this compound a molecule of significant interest for various therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in Phase 1 clinical studies involving healthy volunteers.[1][9] These studies assessed both single and multiple ascending doses of orally administered this compound.

Single Ascending-Dose Study

In a single ascending-dose study, healthy volunteers were administered this compound at doses ranging from 0.03 to 3 mg/kg.[1][9] The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Dose Range | 0.03 to 3 mg/kg | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~3 to ~6 hours | [9] |

| Distribution Half-Life (t1/2α) | ~3 hours | [9] |

| Terminal Half-Life (t1/2β) | 28 to 56 hours | [9] |

Following oral administration, quantifiable plasma concentrations of this compound were observed within 30 minutes to 1 hour.[9] The plasma concentration of this compound was well-described by a two-compartment model.[9] Importantly, increases in the maximum plasma concentration (Cmax) and the area under the curve (AUC) were found to be dose-proportional.[1][9]

Multiple Ascending-Dose Study

A subsequent multiple ascending-dose study in healthy volunteers evaluated this compound administered for 7 days at regimens of 0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day.[1][9]

| Parameter | Value | Reference |

| Dose Regimens | 0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day | [1][9] |

| Duration | 7 days | [1][9] |

| Accumulation (Cmax and AUC0-24) | ~2-fold over 7 days | [10] |

The study demonstrated that the target trough plasma concentration associated with preclinical efficacy was achieved within 7 days at doses of 0.6 mg/kg twice daily and above.[1][9]

Oral Bioavailability

Clinical and preclinical studies have consistently demonstrated that this compound is orally bioavailable.[1][5][6] The rapid absorption and dose-proportional increases in plasma exposure following oral administration in Phase 1 trials confirm its suitability for oral delivery.[1][9] The favorable oral bioavailability is a significant advantage for its potential clinical use, offering a convenient route of administration for patients.[5]

Experimental Protocols

The pharmacokinetic parameters of this compound were determined through well-controlled Phase 1 clinical trials.

Study Design

-

Phase 1 Single Ascending-Dose Study: Healthy volunteers received a single oral dose of this compound across a range of 0.03 to 3 mg/kg.[1][9]

-

Phase 1 Multiple Ascending-Dose Study: This was a randomized, double-blind, placebo-controlled study where healthy adult volunteers received multiple oral doses of this compound for 7 days.[1][10] The dosing regimens were escalated in different cohorts.[10]

Participant Population

-

Healthy adult volunteers were enrolled in these studies.[1][9] In the multiple-dose study, both male and female subjects were included.[10]

Sample Collection and Analysis

-

Blood Sampling: Blood samples were collected from participants at frequent intervals after dosing to determine the plasma concentration of this compound over time.[3][10]

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[9] A two-compartment model was used to describe the plasma concentration-time course of this compound.[9]

References

- 1. Phase 1 Study of Safety, Tolerability, and Pharmacokinetics of this compound, an Inhibitor of Stress-Regulated Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The DHODH inhibitor this compound arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emvododstat | C25H20Cl2N2O3 | CID 49787172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phase 1 Study of Safety, Tolerability, and Pharmacokinetics of this compound, an Inhibitor of Stress‐Regulated Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Differentiators of PTC299: A Technical Deep Dive into a Novel DHODH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target for a range of diseases, including autoimmune disorders, viral infections, and various cancers. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate (DHO) to orotate.[1][2] Rapidly proliferating cells, such as activated lymphocytes, cancer cells, and virus-infected cells, have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to DHODH inhibition.[3][4] While several DHODH inhibitors, including leflunomide and its active metabolite teriflunomide, have been approved for clinical use, the quest for novel inhibitors with improved potency, selectivity, and safety profiles continues.[2][5]

PTC299 (also known as emvododstat) is a novel, orally bioavailable small molecule that has demonstrated potent inhibition of DHODH.[6][7] Initially identified as an inhibitor of vascular endothelial growth factor (VEGF) mRNA translation, subsequent extensive characterization revealed its primary mechanism of action to be the targeting of DHODH.[6][7] This dual mechanism of impacting both pyrimidine synthesis and VEGF production positions this compound as a unique therapeutic candidate. This technical guide provides an in-depth analysis of the structural and functional differences between this compound and other well-known DHODH inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and characterization workflow.

Quantitative Comparison of DHODH Inhibitor Potency

The inhibitory activity of this compound has been evaluated in various enzymatic and cell-based assays, demonstrating its high potency, often in the nanomolar range. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other prominent DHODH inhibitors, providing a basis for direct comparison.

| Compound | Assay Type | Target/Cell Line | IC50/EC50 Value |

| This compound (Emvododstat) | Hypoxia-induced VEGFA production | HeLa cells | EC50: 1.64 nM |

| SARS-CoV-2 replication | Vero cells | EC50: 2.0–31.6 nM[8] | |

| Cell Viability | Hematologic cancer cell lines | IC50: < 1 µM for 57% of lines[6] | |

| Cell Viability | Solid tumor cell lines | IC50: < 1 µM for 18% of lines[6] | |

| Brequinar | Human DHODH enzyme assay | Recombinant human DHODH | IC50: 4.5 nM[8], 5.2 nM[9], 10 nM[10] |

| Cell Viability | HCT-116 cells | IC50: 0.093 µM[11] | |

| Viral Replication (EV71) | - | IC50: 82.40 nM[11] | |

| Teriflunomide (A77 1726) | Human DHODH enzyme assay | Recombinant human DHODH | IC50: 411 nM[8], 1.1 µM[10] |

| Mitogen-stimulated lymphocyte proliferation | Rat lymphocytes | IC50: 23.2 ng/mL[12] | |

| DHODH enzyme activity | - | IC50: 270 ng/mL[12] | |

| Leflunomide | Human DHODH enzyme assay | Recombinant human DHODH | IC50: 98 µM[10] |

| Rat DHODH enzyme assay | Rat mitochondrial fractions | IC50: 6.3 µM[10] | |

| Vidofludimus Calcium | Human DHODH enzyme assay | Recombinant human DHODH | IC50: 160 nM[13] |

| Cytokine release inhibition | Human lymphocytes | IC50: ~5–8 µM[14] |

Structural and Functional Distinctions of this compound

This compound exhibits several key structural and functional characteristics that differentiate it from other DHODH inhibitors.

Unique Discovery and Dual Mechanism of Action: this compound was initially identified through a phenotypic screen for inhibitors of VEGFA mRNA translation.[6] This is in contrast to many other DHODH inhibitors that were discovered through traditional enzyme-based screening. The inhibition of VEGF production by this compound is a downstream effect of DHODH inhibition and can be rescued by the addition of exogenous uridine.[6] This dual effect on both pyrimidine synthesis and a key angiogenesis factor may offer a therapeutic advantage in cancer treatment.

High Potency and Favorable Pharmaceutical Properties: As highlighted in the comparative data table, this compound demonstrates potent inhibition of DHODH, with activity in the low nanomolar range in several assays.[8] It has been described as being over 10 to 1000-fold more potent than Brequinar, Vidofludimus, or Teriflunomide in leukemia cells. Furthermore, this compound possesses good oral bioavailability, a critical property for clinical development.[7]

Distinct Mode of Action and Lack of Cross-Resistance: Studies have indicated that the mode of action of this compound is different from that of other DHODH inhibitors like brequinar and teriflunomide.[15] This is supported by the finding that cells resistant to this compound are not cross-resistant to these other inhibitors, suggesting a different interaction with the target enzyme.[15] Computer modeling suggests that while this compound and brequinar both bind deep within the ubiquinone-binding pocket of DHODH, their specific interactions with amino acid residues may differ.

Mitochondrial Membrane Engagement: A significant differentiator for this compound is its enhanced potency when assayed in isolated mitochondria compared to in vitro enzyme assays with purified, truncated enzyme.[7][9] This suggests that the conformation of DHODH within the mitochondrial membrane, potentially involving interactions with membrane lipids, is crucial for the optimal activity of this compound.[7][9] This characteristic may lead to a more physiologically relevant inhibition profile compared to inhibitors identified solely through in vitro enzyme assays.

Lack of Off-Target Kinase Inhibition and Myelosuppression: Preclinical studies have indicated that this compound lacks off-target kinase inhibition and myelosuppression, which can be limiting side effects for some other anti-cancer agents.[7][9] This improved safety profile could provide a wider therapeutic window.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of characterization for DHODH inhibitors, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imux.com [imux.com]

- 14. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tga.gov.au [tga.gov.au]

Preclinical Evaluation of PTC299 (Emvododstat) in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC299, also known as emvododstat, is a novel small molecule inhibitor initially identified for its ability to suppress the translation of vascular endothelial growth factor A (VEGFA) mRNA. Subsequent extensive research has revealed its primary mechanism of action to be the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby impacting cell proliferation and, consequently, VEGFA production. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in solid tumors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound effectively reduces the intracellular pool of uridine and cytidine triphosphates (UTP and CTP), which are vital for the synthesis of DNA and RNA. Rapidly proliferating cancer cells are particularly dependent on this pathway to meet their high demand for nucleotides.

The reduction in VEGFA levels is a downstream consequence of DHODH inhibition. While initially thought to be a direct inhibitor of VEGFA mRNA translation, it is now understood that the depletion of pyrimidines resulting from this compound treatment indirectly affects the synthesis of various proteins, including VEGFA, a key pro-angiogenic factor.[1][2]

In Vitro Efficacy in Solid Tumor Cell Lines

This compound has been evaluated against a broad panel of cancer cell lines. A notable finding is that solid tumor cell lines are generally less sensitive to this compound compared to hematologic cancer cell lines.[1][3] One study reported that out of 184 solid tumor cell lines tested, only 18% were sensitive to this compound.[1] This is attributed to a greater reliance of some solid tumors on the pyrimidine salvage pathway, which circumvents the need for de novo synthesis.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HT1080 | Fibrosarcoma | Sensitive (exact value not specified) | [1] |

| HeLa | Cervical Cancer | EC50 for VEGF inhibition: 1.64 | (Selleckchem) |

| Various | Breast, Colorectal, Lung, etc. | Generally higher than hematologic lines | [3][4] |

Note: The provided data is limited. Researchers are encouraged to perform their own dose-response studies for cell lines of interest.

In Vivo Efficacy in Solid Tumor Xenograft Models

Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of this compound in solid tumors. Oral administration of this compound has been shown to inhibit tumor growth and reduce intratumoral and circulating levels of human VEGFA.[1]

One study in a mouse xenograft model using HT1080 fibrosarcoma cells showed that this compound dose-dependently inhibited tumor growth.[1] The maximal effect on tumor growth and VEGFA production was achieved at a dose of 3 mg/kg administered twice daily (BID).[1]

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HT1080 Fibrosarcoma | This compound | 3 mg/kg BID, oral gavage | Dose-dependent inhibition | [1] |

Note: Quantitative data on the percentage of tumor growth inhibition or Tumor/Control (T/C) ratios for a broad range of solid tumor models are not consistently reported in publicly available literature.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent solid tumor cell lines using a commercially available ATP-based luminescence assay.

Materials:

-

This compound (Emvododstat)

-

Solid tumor cell lines of interest

-

Complete cell culture medium

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO). It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot for VEGFA Expression

This protocol provides a general framework for assessing the impact of this compound on VEGFA protein levels in solid tumor cells.

Materials:

-

This compound (Emvododstat)

-

Solid tumor cell line

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-VEGFA, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-VEGFA antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the VEGFA signal to the loading control.

In Vivo Solid Tumor Xenograft Study

This protocol is a generalized procedure for evaluating the in vivo efficacy of this compound in a subcutaneous solid tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Solid tumor cell line of interest

-

Matrigel (optional)

-

This compound (Emvododstat)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Cell Preparation and Implantation: Harvest cultured tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare a formulation of this compound in the vehicle. Administer this compound orally by gavage at the desired dose and schedule (e.g., 3 mg/kg BID). The control group should receive the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

-

Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

References

- 1. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emvododstat | C25H20Cl2N2O3 | CID 49787172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating the Dual-Mechanism of PTC299 in COVID-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COVID-19 pandemic spurred an urgent global search for effective therapeutics. Among the promising candidates that emerged is PTC299, an orally bioavailable small molecule with a novel dual-mechanism of action. This technical guide provides an in-depth exploration of this compound's core functions in the context of SARS-CoV-2 infection. By inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH), this compound simultaneously curtails viral replication and mitigates the inflammatory cytokine storm characteristic of severe COVID-19. This document synthesizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, presents a two-pronged threat to human health: rampant viral replication and a subsequent hyperinflammatory immune response.[1][2][3] An effective therapeutic agent should ideally address both of these pathological facets. This compound, an investigational drug, has demonstrated potential in this regard through its unique mode of action.[4][5]

This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][4][6] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for RNA.[6] By impeding DHODH activity, this compound effectively depletes the intracellular pool of pyrimidines, thereby creating an environment hostile to the replication of RNA viruses like SARS-CoV-2.[1][4]

Furthermore, the production of inflammatory cytokines, a hallmark of severe COVID-19, is also reliant on the de novo pyrimidine synthesis pathway.[1][2] this compound's inhibition of DHODH, therefore, has the dual benefit of not only suppressing viral proliferation but also attenuating the production of key pro-inflammatory cytokines, including vascular endothelial growth factor (VEGF).[1][2][6] This guide delves into the specifics of this dual mechanism, presenting the supporting data and methodologies.

Quantitative Data on this compound Efficacy

The antiviral and anti-inflammatory properties of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound

| Parameter | Value | Cell Line | Notes |

| EC50 | 2.0–31.6 nM[1][2][3] | Vero E6 | The 50% effective concentration for inhibiting viral replication. |

| Selectivity Index | >3,800[1][2][3] | Vero E6 | Ratio of cytotoxic concentration to effective concentration. |

Table 2: Effect of this compound on Cytokine Production

| Cytokine | Inhibition | Experimental System |

| VEGF | Potent Inhibition[1][2][6] | Tissue culture models |

| IL-6 | Inhibition[1][2][6] | Tissue culture models |

| IL-17A | Inhibition[1][2] | Tissue culture models |

| IL-17F | Inhibition[1][2] | Tissue culture models |

| MCP-1 | 27% to 31% reduction[6] | Co-culture of PBMCs, B cells, fibroblasts, and endothelial cells |

| CD40 | 27% to 31% reduction[6] | Co-culture of PBMCs, B cells, fibroblasts, and endothelial cells |

| IL-8 | 27% to 31% reduction[6] | Co-culture of PBMCs, B cells, fibroblasts, and endothelial cells |

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Caption: this compound Signaling Pathway in COVID-19.

References

The Post-Transcriptional Attenuation of VEGF Production by PTC299: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in vasculogenesis and angiogenesis, and its overexpression is a hallmark of many solid tumors. Consequently, the inhibition of VEGF has become a cornerstone of various anti-cancer therapies. PTC299 is an investigational small molecule that has demonstrated a novel mechanism for reducing VEGF production. Unlike traditional anti-angiogenic agents that target the VEGF protein or its receptors, this compound acts at a post-transcriptional level, selectively inhibiting the translation of VEGFA mRNA. This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its impact on VEGF production. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Post-Transcriptional Regulation of VEGF

Vascular Endothelial Growth Factor A (VEGFA) is a potent pro-angiogenic factor whose expression is tightly regulated. In the tumor microenvironment, hypoxia is a strong inducer of VEGFA, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen, thereby promoting its growth and metastasis. The regulation of VEGFA expression occurs at multiple levels, including transcription, mRNA stability, and translation.[1] Post-transcriptional regulation, in particular, offers a dynamic and rapid means of controlling protein levels in response to cellular stress.

This compound (also known as ataluren) was initially identified through a phenotypic screen for inhibitors of VEGFA protein synthesis.[2][3] Subsequent research has elucidated that its effect on VEGF is a downstream consequence of its primary mechanism of action: the inhibition of dihydroorotate dehydrogenase (DHODH).[2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound reduces the intracellular pool of pyrimidine nucleotides, which in turn selectively impairs the translation of VEGFA mRNA.[2] This novel mechanism of targeting a fundamental metabolic pathway to control the expression of a key oncogenic driver provides a unique therapeutic strategy.

The Core Mechanism: From DHODH Inhibition to VEGF Suppression

The inhibitory effect of this compound on VEGF production is a multi-step process that originates with the disruption of pyrimidine biosynthesis.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound is a potent inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[2][3] This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. The inhibition of DHODH by this compound leads to a depletion of the pyrimidine nucleotide pool, which is essential for the synthesis of DNA, RNA, and for glycosylation reactions.

Post-Transcriptional Regulation of VEGFA via the 5'-UTR

The reduction in available pyrimidines has a profound and selective impact on the translation of VEGFA mRNA. The 5'-untranslated region (5'-UTR) of the VEGFA mRNA is long and highly structured, containing internal ribosome entry sites (IRES) that allow for cap-independent translation, particularly under hypoxic conditions.[2] The efficiency of translation initiation on the VEGFA mRNA is sensitive to the cellular nucleotide concentration. By depleting the pyrimidine pool, this compound interferes with the translation initiation complex assembly on the VEGFA 5'-UTR, leading to a reduction in VEGFA protein synthesis without significantly affecting overall protein production.[2]

Figure 1: Signaling pathway of this compound's impact on VEGF production.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data on the inhibitory effects of this compound on VEGF production and cell proliferation from various studies.

| Cell Line | Assay Condition | IC50 / EC50 (nM) | Reference |

| HeLa | Hypoxia-induced VEGFA production | 1.64 ± 0.83 | [2] |

| HT1080 | VEGFA production | ~low nM | [2] |

| Various Leukemia Cell Lines | Cell proliferation | ~1 | [2] |

| Study Population | Dosage | Change in Serum VEGF | Reference |

| Patients with advanced solid tumors | 0.3, 0.6, 1.2 mg/kg BID (4 wks on, 2 wks off) | Median reduction of 165.3 pg/mL (37.7%) in patients with elevated baseline VEGF | [4] |

| Patients with advanced solid tumors | 100, 120, 160, 200 mg TID (continuous) | Dose-dependent reduction in serum VEGF | [4] |

| Patients with metastatic breast cancer | 100 mg BID with Aromatase Inhibitors | Median reduction of 237.5 pg/mL in patients with elevated baseline VEGF |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Hypoxia Induction

-

Cell Lines: HeLa (human cervical cancer) and HT1080 (human fibrosarcoma) cell lines are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia Induction: To induce VEGFA expression, cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 16-24 hours.

Quantification of VEGFA Protein Levels (ELISA)

Figure 2: General workflow for VEGFA ELISA.

-

Protocol:

-

Coat a 96-well plate with a capture antibody against human VEGFA overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Add cell culture supernatants or serum samples, along with a standard curve of recombinant human VEGFA, to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody against human VEGFA. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

-

Western Blot Analysis of VEGFA

-

Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against human VEGFA (e.g., rabbit polyclonal) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

DHODH Activity Assay

This assay measures the conversion of dihydroorotate to orotate.

-

Mitochondrial Isolation: Mitochondria are isolated from cells by differential centrifugation.

-

Assay Protocol:

-

The reaction is performed in a buffer containing potassium phosphate, and the substrate dihydroorotate.

-

The reaction is initiated by the addition of the mitochondrial extract.

-

The production of orotate is monitored by measuring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), at 600 nm.

-

For inhibitor studies, this compound is pre-incubated with the mitochondrial extract before the addition of the substrate.

-

Conclusion

This compound represents a novel class of anti-cancer agents that target a key metabolic pathway to post-transcriptionally regulate the expression of the major angiogenic factor, VEGFA. Its unique mechanism of action, centered on the inhibition of DHODH and the subsequent impairment of VEGFA mRNA translation, offers a distinct therapeutic approach compared to conventional VEGF-targeting drugs. The data presented in this guide highlight the potent and selective activity of this compound in both preclinical and clinical settings. The detailed experimental protocols provide a valuable resource for researchers seeking to further investigate the biological effects of this compound and to explore its therapeutic potential in various disease contexts. Further research into the intricate details of how pyrimidine levels modulate the translation of specific mRNAs may unveil new avenues for therapeutic intervention in cancer and other diseases characterized by pathological angiogenesis.

References

- 1. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of Hematologic Malignancies with this compound, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Impact of PTC299 Beyond DHODH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC299 (emvododstat) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. While the direct inhibition of DHODH is its primary mechanism of action, the downstream cellular consequences of this inhibition extend to critical pathways involved in cancer and viral diseases. This technical guide provides an in-depth exploration of the cellular targets and pathways affected by this compound beyond its immediate enzymatic interaction with DHODH. We will delve into the molecular sequelae of pyrimidine pool depletion, focusing on the post-transcriptional regulation of Vascular Endothelial Growth Factor A (VEGF-A) and the modulation of inflammatory cytokine production. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's activity, and visualizes the underlying biological processes.

Introduction

The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in the de novo synthesis of pyrimidines, a pathway essential for the proliferation of rapidly dividing cells, including cancer cells and virus-infected cells, which have a high demand for nucleotides for DNA and RNA synthesis. This compound's primary mechanism of action is the potent and selective inhibition of DHODH.[1][2][3] This leads to a depletion of the intracellular pyrimidine pool, which in turn elicits a cascade of downstream effects that constitute the broader cellular targeting profile of the compound. Notably, this compound was initially identified in a phenotypic screen as an inhibitor of VEGFA mRNA translation.[2][3][4] This guide will focus on these significant downstream effects, particularly the inhibition of VEGF-A production and the suppression of inflammatory cytokines, which are key to its therapeutic potential in oncology and virology.

Core Mechanism: From DHODH Inhibition to Downstream Effects

The central mechanism underpinning the cellular effects of this compound beyond direct DHODH binding is the reduction of available pyrimidine nucleotides. This targeted depletion has profound impacts on cellular processes that are heavily reliant on a steady supply of these building blocks.

Inhibition of VEGF-A Production